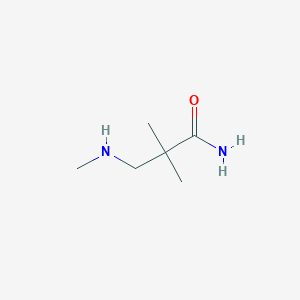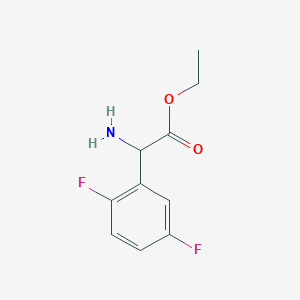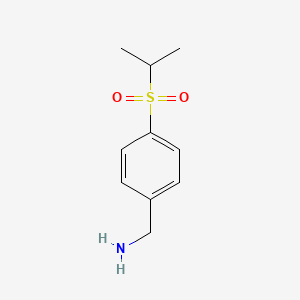
2,2-Dimethyl-3-(methylamino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3-(methylamino)propanamide is an organic compound with the molecular formula C6H14N2O It is a derivative of propanamide, featuring a methylamino group and two methyl groups attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(methylamino)propanamide typically involves the reaction of 2,2-dimethylpropanoyl chloride with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,2-Dimethylpropanoyl chloride+Methylamine→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-3-(methylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amides.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-3-(methylamino)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-3-(methylamino)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethylpropanamide: Lacks the methylamino group, resulting in different chemical properties.
N-Methylpropanamide: Similar structure but with different substitution patterns.
2,2-Dimethyl-3-(ethylamino)propanamide: Features an ethylamino group instead of a methylamino group.
Uniqueness
2,2-Dimethyl-3-(methylamino)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C6H14N2O |
|---|---|
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-(methylamino)propanamide |
InChI |
InChI=1S/C6H14N2O/c1-6(2,4-8-3)5(7)9/h8H,4H2,1-3H3,(H2,7,9) |
Clave InChI |
GYIUADWQZCYHFP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNC)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-ethyl-6-{[(5-fluoroquinolin-8-yl)methyl]amino}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide](/img/structure/B13486215.png)
![3-Oxa-9-azaspiro[5.5]undecane-8-carboxylic acid hydrochloride](/img/structure/B13486217.png)
![4-(3-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13486233.png)
![[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol](/img/structure/B13486238.png)



![4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B13486282.png)
